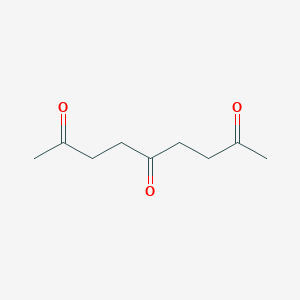
2,5,8-Nonanetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Nonanetrione is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 8th positions of a nine-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5,8-Nonanetrione can be synthesized through the catalytic ketonization of levulinic acid. This process involves the use of solid catalysts such as cerium oxide/alumina (CeO2/Al2O3) or zirconium oxide (ZrO2) at high temperatures . The reaction conditions typically require a fixed-bed flow reactor to promote the ketonization in a one-step process.
Industrial Production Methods: While the laboratory synthesis of this compound has been well-documented, scaling up to industrial production poses challenges due to the complexity of the synthetic routes and the need for specific reaction conditions . Current research is focused on optimizing these processes to make industrial-scale production feasible.
Chemical Reactions Analysis
Types of Reactions: 2,5,8-Nonanetrione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
2,5,8-Nonanetrione has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,5,8-Nonanetrione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and interact with nucleophiles, influencing its reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems .
Comparison with Similar Compounds
2,8-Nonanedione: Another compound with a similar carbon chain but with only two ketone groups at the 2nd and 8th positions.
2,4,6-Octanetrione: A compound with three ketone groups at the 2nd, 4th, and 6th positions of an eight-carbon chain.
Uniqueness: 2,5,8-Nonanetrione is unique due to the specific positioning of its three ketone groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications in synthesis and industry .
Properties
CAS No. |
38284-28-5 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
nonane-2,5,8-trione |
InChI |
InChI=1S/C9H14O3/c1-7(10)3-5-9(12)6-4-8(2)11/h3-6H2,1-2H3 |
InChI Key |
OCLVFADSCVQCER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


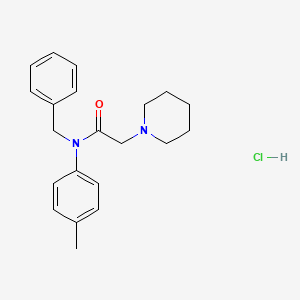
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
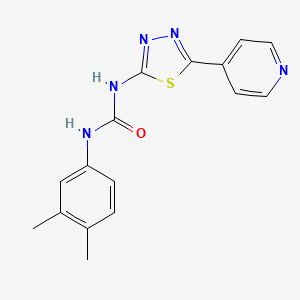
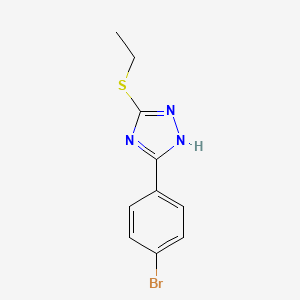
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)

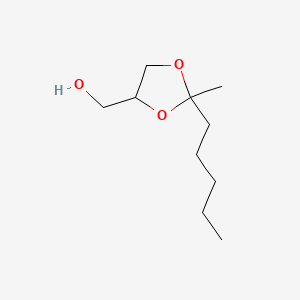
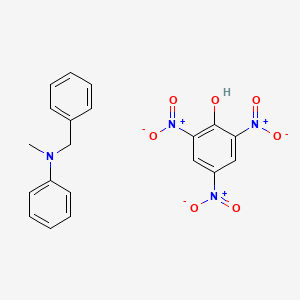
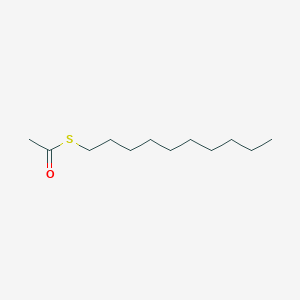
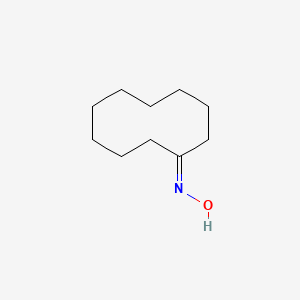

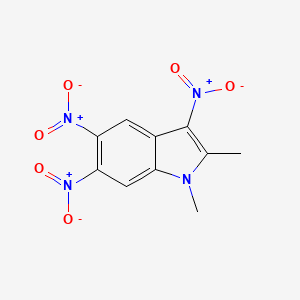
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
![4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B14170112.png)
